

# Telatinib (BAY 57-9352) chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Telatinib |           |
| Cat. No.:            | B1682010  | Get Quote |

An In-depth Technical Guide on the Chemical Properties of **Telatinib** (BAY 57-9352)

### Introduction

**Telatinib**, also known by its developmental code BAY 57-9352, is a potent, orally available small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] It is a member of the furopyridazine class of compounds.[4] **Telatinib** has been investigated for its antiangiogenic and anti-tumor activities, primarily through its inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. [1][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for **Telatinib**, targeted at researchers, scientists, and professionals in drug development.

## **Chemical and Physical Properties**

The fundamental chemical and physical properties of **Telatinib** are summarized in the table below. These identifiers and descriptors are crucial for its characterization and use in research and development.



| Property            | Value                                                                                      | Reference  |
|---------------------|--------------------------------------------------------------------------------------------|------------|
| IUPAC Name          | 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide | [4]        |
| Synonyms            | Telatinib, BAY 57-9352, Bay-<br>579352                                                     | [4][6]     |
| Molecular Formula   | C20H16CIN5O3                                                                               | [4][6][7]  |
| Molecular Weight    | 409.8 g/mol                                                                                | [4][6]     |
| CAS Number          | 332012-40-5                                                                                | [4][5][8]  |
| Canonical SMILES    | CNC(=0)C1=NC=CC(=C1)CO<br>C2=NN=C(C3=C2OC=C3)NC4<br>=CC=C(C=C4)CI                          | [4][7]     |
| InChI Key           | QFCXANHHBCGMAS-<br>UHFFFAOYSA-N                                                            | [4][7]     |
| Appearance          | Solid                                                                                      | [9]        |
| рКа                 | 14.18 ± 0.40 (Predicted)                                                                   | [9]        |
| Solubility          | Insoluble in water and ethanol;<br>Soluble in DMSO (≥20.5<br>mg/mL)                        | [5][9][10] |
| Storage Temperature | Store at -20°C                                                                             | [8][9]     |

### **Mechanism of Action and Signaling Pathways**

**Telatinib** functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases that play crucial roles in tumor angiogenesis and proliferation.[1][5] **Telatinib** is a potent inhibitor of VEGFR2/3, c-Kit, and PDGFRα.[1][4][5][8] By blocking these signaling pathways, **Telatinib** can inhibit the growth of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[5]



The inhibitory activity of **Telatinib** against its primary targets has been quantified in biochemical assays, with the following IC<sub>50</sub> values reported:

VEGFR-2: 6 nM[1][2][5]

VEGFR-3: 4 nM[1][2][5]

• c-Kit: 1 nM[1][2][5]

• PDGFRα: 15 nM[1][2][5][8]

**Telatinib** exhibits little inhibitory activity against other kinase families such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[1][5]





Click to download full resolution via product page

**Telatinib**'s inhibitory action on key signaling pathways.

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis and characterization of **Telatinib** are proprietary and not extensively detailed in publicly available literature. However, the cited research describes the types of methodologies employed to determine its chemical properties and biological activity.

In Vitro Kinase Assays: The inhibitory activity of **Telatinib** against various kinases (VEGFR, PDGFR, c-Kit) was likely determined using enzymatic assays. A typical workflow for such an assay is outlined below.





Click to download full resolution via product page

Generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Assays: To assess the effect of **Telatinib** on cellular processes, researchers utilized cell-based assays. For instance, its ability to suppress VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs) was measured, yielding an  $IC_{50}$  of 26 nM.[5] Similarly, the inhibition of PDGF-stimulated growth of human aortic smooth muscle cells was determined, with an  $IC_{50}$  of 249 nM.[5]

In Vivo Studies: The anti-tumor efficacy of **Telatinib** has been evaluated in various human tumor xenograft models in mice, including breast, colon, non-small cell lung, pancreatic, and



prostate cancers.[5] These studies typically involve the administration of **Telatinib** to tumor-bearing animals and monitoring tumor growth over time compared to a control group. While specific dosing regimens and vehicle formulations are mentioned in clinical trial documents, detailed preclinical protocols are not fully disclosed. For in vivo studies in mice, **Telatinib** has been formulated as a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na) for oral administration or in a solution of DMSO, PEG300, Tween80, and water for injection.[10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. telatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Telatinib | C20H16CIN5O3 | CID 9808844 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Compound: TELATINIB (CHEMBL2079588) ChEMBL [ebi.ac.uk]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Telatinib Datasheet DC Chemicals [dcchemicals.com]
- 9. Telatinib CAS#: 332012-40-5 [m.chemicalbook.com]
- 10. selleck.co.jp [selleck.co.jp]
- To cite this document: BenchChem. [Telatinib (BAY 57-9352) chemical properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682010#telatinib-bay-57-9352-chemical-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com